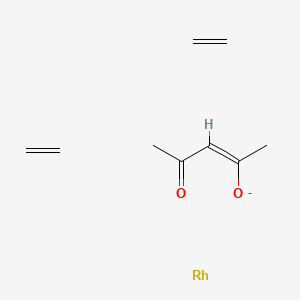
2,4-Pentanedionatobis(ethylene)rhodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylacetonatobis(ethylene)rhodium can be synthesized by reacting rhodium chloride with acetylacetone and ethylene. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of acetylacetonatobis(ethylene)rhodium generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions
Acetylacetonatobis(ethylene)rhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, leading to the formation of different rhodium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used.
Substitution: Ligand exchange reactions often involve the use of phosphines, amines, and other donor ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield rhodium(III) complexes, while reduction reactions may produce rhodium(I) or rhodium(0) species .
Scientific Research Applications
Acetylacetonatobis(ethylene)rhodium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including asymmetric arylation and hydrogenation reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of rhodium-based drugs.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Mechanism of Action
The mechanism by which acetylacetonatobis(ethylene)rhodium exerts its effects involves the coordination of the rhodium center with various substrates. The ethylene and acetylacetonate ligands stabilize the rhodium center, allowing it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in asymmetric arylation reactions, the rhodium center facilitates the formation of carbon-carbon bonds with high enantioselectivity .
Comparison with Similar Compounds
Similar Compounds
Bis(ethylene)rhodium(I) chloride: Another rhodium complex with similar catalytic properties.
Rhodium(III) acetylacetonate: A higher oxidation state rhodium complex used in different catalytic applications.
Bis(triphenylphosphine)rhodium(I) carbonyl chloride: A rhodium complex with different ligands, used in hydroformylation reactions.
Uniqueness
Acetylacetonatobis(ethylene)rhodium is unique due to its combination of ethylene and acetylacetonate ligands, which provide a balance of stability and reactivity. This makes it particularly effective in asymmetric arylation reactions, where high enantioselectivity is required .
Properties
Molecular Formula |
C9H15O2Rh- |
|---|---|
Molecular Weight |
258.12 g/mol |
IUPAC Name |
ethene;(Z)-4-oxopent-2-en-2-olate;rhodium |
InChI |
InChI=1S/C5H8O2.2C2H4.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;2*1-2H2;/p-1/b4-3-;;; |
InChI Key |
AFQSOHSPTULSFS-FGSKAQBVSA-M |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C=C.C=C.[Rh] |
Canonical SMILES |
CC(=CC(=O)C)[O-].C=C.C=C.[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















